REACTION_CXSMILES
|
C1([N:7]=C=NC2CCCCC2)CCCCC1.[OH:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][C:25]([OH:27])=O)=[CH:19][CH:18]=1.[N+](C1C=CC(O)=CC=1)([O-])=O>C(OCC)(=O)C>[OH:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][C:25]([NH2:7])=[O:27])=[CH:19][CH:18]=1
|
Name
|
|
Quantity
|
2.48 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CCC(=O)O
|
Name
|
|
Quantity
|
1.95 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred magnetically for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed magnetically at 0° C. for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Thereafter, the precipitated N,N′-dicyclohexylureaa was filtered out
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
the combined filtrates were evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
ADDITION
|
Details
|
Anhydrous methanol saturated with ammonia (10 cm3) was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred magnetically for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Type
|
WASH
|
Details
|
The column was eluted with chloroform-methanol (50:1
|
Type
|
CUSTOM
|
Details
|
The chromatographically purified product was crystallized out of the methanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)CCC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |